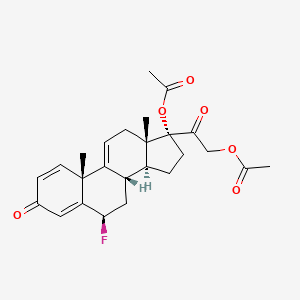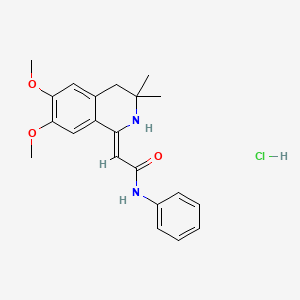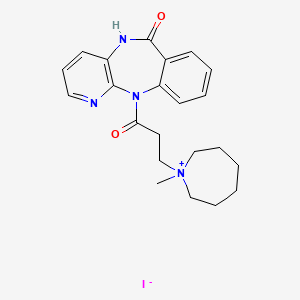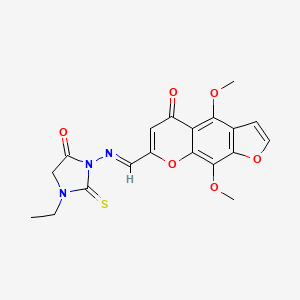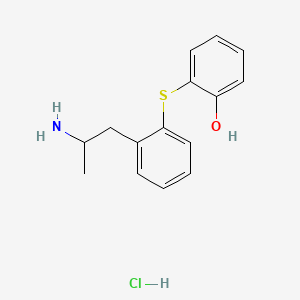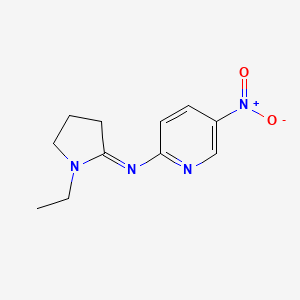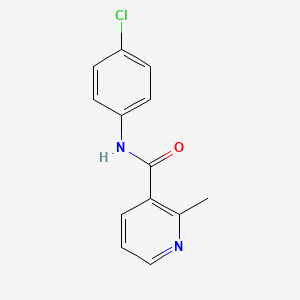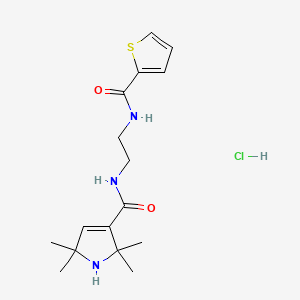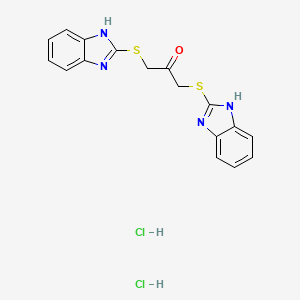
2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-mercaptobenzimidazole with 1,3-dichloroacetone under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Applications De Recherche Scientifique
2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of benzimidazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-, dihydrochloride can be compared with other similar compounds, such as:
1,3-bis(1H-benzimidazol-2-ylsulfanyl)propan-2-one: This compound has a similar structure but lacks the dihydrochloride component.
2-Propanone, 1,3-bis(1H-benzimidazol-2-ylthio)-: This compound is similar but does not contain the dihydrochloride component.
Benzimidazole derivatives: These compounds share the benzimidazole core structure but may have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
134580-01-1 |
|---|---|
Formule moléculaire |
C17H16Cl2N4OS2 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
1,3-bis(1H-benzimidazol-2-ylsulfanyl)propan-2-one;dihydrochloride |
InChI |
InChI=1S/C17H14N4OS2.2ClH/c22-11(9-23-16-18-12-5-1-2-6-13(12)19-16)10-24-17-20-14-7-3-4-8-15(14)21-17;;/h1-8H,9-10H2,(H,18,19)(H,20,21);2*1H |
Clé InChI |
OZYPEBSQWHOSSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)CSC3=NC4=CC=CC=C4N3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


